molecular formula C14H19NO4 B12853181 (S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester

(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester

Cat. No.: B12853181
M. Wt: 265.30 g/mol
InChI Key: WRAADPRVDXVRFM-LBPRGKRZSA-N
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Description

(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a methoxy-benzoylamino group and a methyl ester group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid and (S)-3-methyl-2-aminobutyric acid.

    Coupling Reaction: The carboxylic acid group of 4-methoxybenzoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This is followed by the addition of (S)-3-methyl-2-aminobutyric acid to form the amide bond.

    Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to obtain the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.

    Substitution: Reagents like boron tribromide (BBr3) or sodium hydride (NaH) can be used for methoxy group substitution.

Major Products

    Hydrolysis: 2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid.

    Reduction: (S)-2-(4-Methoxy-benzylamino)-3-methyl-butyric acid methyl ester.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy-benzoylamino group can form hydrogen bonds and hydrophobic interactions with target molecules, while the methyl ester group may enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(4-Methoxy-benzoylamino)-3-methyl-butyric acid methyl ester is unique due to its chiral center and specific functional groups, which confer distinct chemical and biological properties. Its stereochemistry and functional groups make it a valuable compound for asymmetric synthesis and targeted biological studies.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

methyl (2S)-2-[(4-methoxybenzoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C14H19NO4/c1-9(2)12(14(17)19-4)15-13(16)10-5-7-11(18-3)8-6-10/h5-9,12H,1-4H3,(H,15,16)/t12-/m0/s1

InChI Key

WRAADPRVDXVRFM-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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